REACTION_SMILES
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[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13]1.[S:27]([Cl:28])([Cl:29])=[O:30].[c:14]1([CH3:26])[cH:15][cH:16][c:17]([S:20](=[O:21])(=[O:22])[CH2:23][CH2:24][OH:25])[cH:18][cH:19]1>>[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([C:8]([O:9][CH2:24][CH2:23][S:20]([c:17]2[cH:16][cH:15][c:14]([CH3:26])[cH:19][cH:18]2)(=[O:21])=[O:22])=[O:10])[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(S(=O)(=O)Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)CCO)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)CCOC(=O)c2cccc(S(=O)(=O)Cl)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |